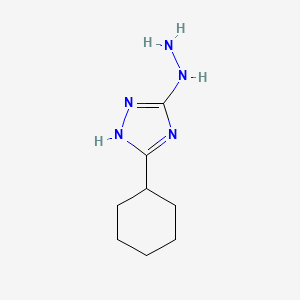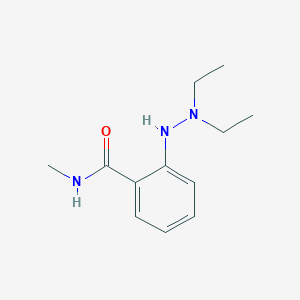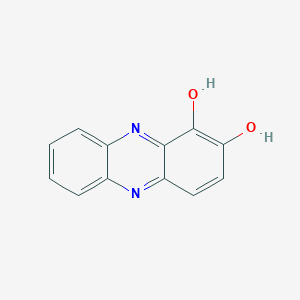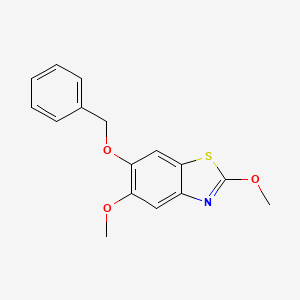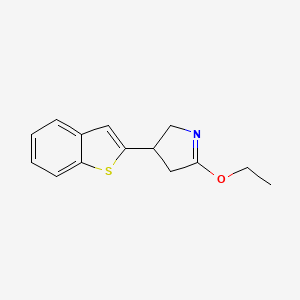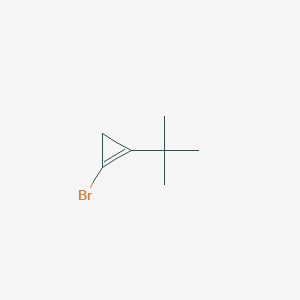![molecular formula C21H15BrF3N B14400136 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide CAS No. 87861-99-2](/img/structure/B14400136.png)
5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide is a chemical compound that features a phenanthridin-5-ium core substituted with a 4-(trifluoromethyl)phenylmethyl group
Métodos De Preparación
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with phenanthridine and 4-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium azide or thiols.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like DMF, dichloromethane, and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the specific reaction but can include various substituted phenanthridinium derivatives.
Aplicaciones Científicas De Investigación
5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving DNA intercalation and fluorescence tagging.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may interact with specific proteins, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide include:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
4-(Trifluoromethyl)benzylamine: Similar in containing the trifluoromethyl group, this compound is used in different synthetic applications.
Phenanthridinium Derivatives: Other derivatives of phenanthridinium may have similar core structures but differ in their substituents and resulting properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87861-99-2 |
|---|---|
Fórmula molecular |
C21H15BrF3N |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
5-[[4-(trifluoromethyl)phenyl]methyl]phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C21H15F3N.BrH/c22-21(23,24)17-11-9-15(10-12-17)13-25-14-16-5-1-2-6-18(16)19-7-3-4-8-20(19)25;/h1-12,14H,13H2;1H/q+1;/p-1 |
Clave InChI |
TWWDMVOEFOLPSO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)C(F)(F)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
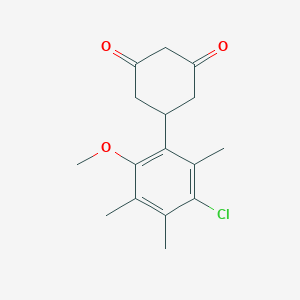
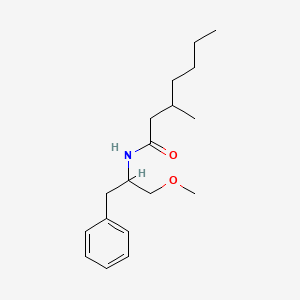

![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
